Diethyl 2-(4-bromobenzyl)malonate
CAS No.: 70146-78-0
Cat. No.: VC3736358
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70146-78-0 |
|---|---|
| Molecular Formula | C14H17BrO4 |
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | diethyl 2-[(4-bromophenyl)methyl]propanedioate |
| Standard InChI | InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
| Standard InChI Key | XUINVWBCZQIJHR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC |
Introduction
Chemical Structure and Properties
Diethyl 2-(4-bromobenzyl)malonate is characterized by a central malonate structure with a 4-bromobenzyl group attached to the alpha carbon. The compound features two ethyl ester groups, providing multiple sites for potential chemical transformations.
Basic Identification
The compound is precisely identified through several standardized chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 70146-78-0 |
| Molecular Formula | C₁₄H₁₇BrO₄ |
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | Diethyl 2-[(4-bromophenyl)methyl]propanedioate |
| MDL Number | MFCD00017852 |
| Standard InChIKey | XUINVWBCZQIJHR-UHFFFAOYSA-N |
| PubChem Compound ID | 10860456 |
Physical and Chemical Properties
Diethyl 2-(4-bromobenzyl)malonate exhibits several distinctive physical and chemical characteristics that influence its behavior in chemical reactions and laboratory handling:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Color | Colorless to yellow |
| Density | 1.344±0.06 g/cm³ (Predicted) |
| Boiling Point | 193-198°C (at 14 Torr) |
| pKa | 12.35±0.59 (Predicted) |
| Solubility | Soluble in common organic solvents |
| Storage Temperature | 2-7°C (Refrigerated) |
The compound contains an aromatic bromide functionality, which serves as an important reactive site for various synthetic transformations, particularly in cross-coupling reactions. The presence of two ester groups provides additional reactivity possibilities through transesterification, hydrolysis, or other carbonyl-based transformations.
Synthesis and Preparation Methods
Standard Synthetic Approach
The most common synthetic route to Diethyl 2-(4-bromobenzyl)malonate involves the alkylation of diethyl malonate with 4-bromobenzyl chloride under basic conditions. This reaction follows a general alkylation mechanism where the base abstracts the acidic proton from the alpha carbon of diethyl malonate, generating a nucleophilic species that subsequently attacks the benzyl chloride.
The reaction typically proceeds according to the following steps:
-
Deprotonation of diethyl malonate using a suitable base (commonly potassium tert-butoxide)
-
Nucleophilic substitution with 4-bromobenzyl chloride
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Workup and purification to obtain the final product
This method provides good to excellent yields under appropriate reaction conditions, with product purities typically exceeding 95% .
Alternative Synthetic Approaches
While the direct alkylation approach is most common, several alternative methods have been documented in the literature for preparing similar malonate derivatives:
-
Michael addition reactions of diethyl malonate to 4-bromostyrene derivatives
-
Palladium-catalyzed couplings using appropriate precursors
-
Rearrangement reactions of suitable precursors
These alternative routes may be preferred in specific contexts depending on reagent availability, scale requirements, or when specific structural modifications are desired .
Applications in Organic Synthesis
As a Building Block in Pharmaceutical Synthesis
| Hazard Type | Assessment |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Signal Word | Warning |
| Protective Equipment | Gloves, safety glasses, lab coat |
| Ventilation | Well-ventilated area required |
| Supplier | Catalog ID | Purity | Package Size |
|---|---|---|---|
| Advanced ChemBlocks | N25532 | 95% | Multiple options |
| Activate Scientific | AS111016-G1 | 97% | 1g |
| Various others | - | 95-98% | Multiple options |
Quality Specifications
Commercial sources typically provide the compound with the following quality parameters:
-
Purity: Typically between 95-98% as determined by chromatographic methods
-
Identity: Confirmed through spectroscopic techniques (NMR, MS, IR)
-
Appearance: Colorless to yellow liquid
-
Storage requirements: Refrigerated conditions (2-7°C)
Researchers should verify the quality specifications provided by their specific supplier before use in sensitive applications .
Analytical Characterization
Spectroscopic Properties
Diethyl 2-(4-bromobenzyl)malonate can be characterized using various spectroscopic techniques:
NMR Spectroscopy
The 1H-NMR spectrum typically shows:
-
Aromatic protons from the 4-bromophenyl group (δ 7.2-7.4 ppm)
-
Methylene protons of the benzyl group (δ 3.3-3.5 ppm)
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Methine proton at the alpha position (δ 3.7-3.8 ppm)
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Ethyl ester groups showing typical quartet and triplet patterns (δ 4.1-4.2 and 1.2-1.3 ppm, respectively)
The 13C-NMR spectrum reveals carbon signals consistent with the structure, including carbonyl carbons at approximately δ 168-170 ppm .
Infrared Spectroscopy
Key IR absorption bands include:
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C=O stretching of the ester groups (1730-1770 cm⁻¹)
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Aromatic C=C stretching (1600-1450 cm⁻¹)
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C-Br stretching (550-650 cm⁻¹)
Chromatographic Behavior
The compound can be effectively analyzed using various chromatographic techniques:
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